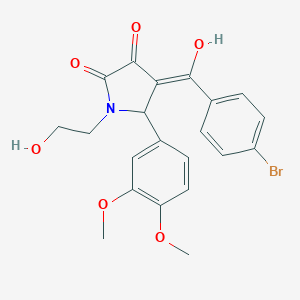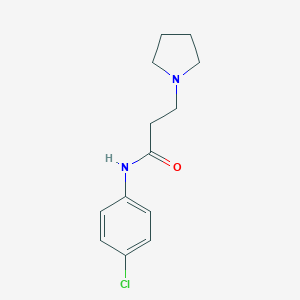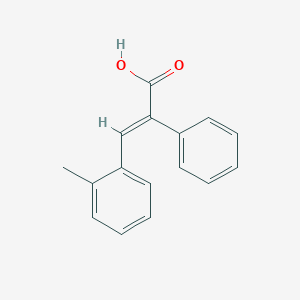
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, also known as CFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. CFPP has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.
作用機序
The exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine is still not fully understood. However, it has been suggested that 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine may exert its biological effects by modulating various signaling pathways in cells. For example, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been reported to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been shown to possess anticonvulsant activity by modulating the activity of ion channels in neurons.
実験室実験の利点と制限
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine in lab experiments. For example, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine may exhibit off-target effects, which could complicate the interpretation of experimental results. Additionally, the exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine is still not fully understood, which could make it difficult to design experiments to elucidate its biological effects.
将来の方向性
There are several potential future directions for research on 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, which could provide insights into its biological effects. Finally, there is a need for more studies to evaluate the safety and toxicity of 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine, particularly in animal models.
合成法
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperazine with 2-furoyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine.
科学的研究の応用
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in drug development. It has been reported to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine has been reported to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
特性
製品名 |
1-(3-Chlorobenzyl)-4-(2-furoyl)piperazine |
|---|---|
分子式 |
C16H17ClN2O2 |
分子量 |
304.77 g/mol |
IUPAC名 |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2 |
InChIキー |
UTTLUPCTIOOPQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)






![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)